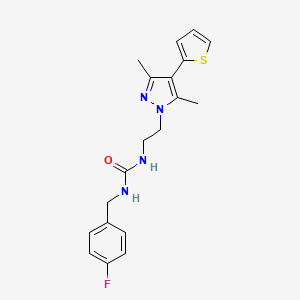

1-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea

Description

This compound features a urea core linked to a 4-fluorobenzyl group and a pyrazole ring substituted with 3,5-dimethyl and thiophen-2-yl moieties. The 4-fluorobenzyl group may enhance lipophilicity and binding affinity through hydrophobic interactions.

Properties

IUPAC Name |

1-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-3-[(4-fluorophenyl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN4OS/c1-13-18(17-4-3-11-26-17)14(2)24(23-13)10-9-21-19(25)22-12-15-5-7-16(20)8-6-15/h3-8,11H,9-10,12H2,1-2H3,(H2,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTLOXHSPUHBSQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)NCC2=CC=C(C=C2)F)C)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a suitable diketone with hydrazine derivatives under acidic or basic conditions.

Introduction of the Thiophene Moiety: The thiophene ring is often introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene boronic acids or stannanes.

Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be introduced through nucleophilic substitution reactions, where a fluorobenzyl halide reacts with an amine or urea derivative.

Final Urea Formation: The final step involves the reaction of the intermediate compounds with isocyanates or carbamoyl chlorides to form the urea linkage.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(3,5-Dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones if the thiophene ring is involved.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the urea group to amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

Substitution: Halogenated reagents, nucleophiles like amines or thiols, often in polar aprotic solvents.

Major Products:

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Amines.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(2-(3,5-Dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound, including antimicrobial, antifungal, and anticancer activities.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea depends on its specific application:

Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting or activating their function. For example, it could inhibit a key enzyme in a metabolic pathway, leading to therapeutic effects.

Molecular Targets and Pathways: Potential targets include kinases, proteases, and other enzymes involved in disease pathways. The compound may also interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with urea derivatives and pyrazole-containing analogs from the evidence, focusing on substituent effects, synthesis yields, and molecular properties.

Substituent Effects on Urea Derivatives

Compounds in (e.g., 11a–11o ) share a urea backbone but differ in aryl substituents. Key comparisons include:

| Compound ID | Aryl Substituent(s) | Yield (%) | Molecular Weight (ESI-MS [M+H]+) |

|---|---|---|---|

| 11a | 3-Fluorophenyl | 85.1 | 484.2 |

| 11c | 3-Chloro-4-fluorophenyl | 88.9 | 518.1 |

| 11d | 4-(Trifluoromethyl)phenyl | 85.3 | 534.1 |

| Target Compound | 4-Fluorobenzyl + Thiophen-2-yl | N/A | ~443 (estimated) |

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Chloro (11c) and trifluoromethyl (11d) substituents increase molecular weight and may enhance metabolic stability but reduce solubility. The target’s 4-fluorobenzyl group balances lipophilicity and polarity .

- Thiophene vs.

Pyrazole-Containing Analogs

describes 4-(4-aryl)-2-(pyrazolyl)thiazoles (e.g., compounds 4 and 5 ), which share pyrazole and fluorophenyl motifs with the target:

- Structural Planarity : Both the target and compounds exhibit near-planar conformations except for one fluorophenyl group oriented perpendicularly. This could influence packing in crystal lattices or binding to flat enzymatic pockets .

- Synthesis Yields : reports yields >85% for pyrazole-thiazole hybrids, suggesting efficient coupling strategies (e.g., nucleophilic substitution or cyclization) that may apply to the target compound’s synthesis .

Role of Fluorine Substituents

- 4-Fluorobenzyl vs. 3-Fluorophenyl (11a) : The 4-fluorobenzyl group in the target compound provides a flexible linker, enabling optimal positioning of the fluorophenyl moiety for target engagement. In contrast, 11a’s rigid 3-fluorophenyl group may restrict conformational adaptability .

- Meta-Substituted Fluorine (11c) : The 3-chloro-4-fluorophenyl group in 11c demonstrates how ortho/meta substituents can sterically hinder interactions, a limitation avoided by the target’s para-substituted fluorobenzyl group .

Research Findings and Limitations

- Gaps in Data: No direct biological activity, solubility, or stability data are available for the target compound. Extrapolations rely on analogs like 11a–11o, which show yields >85% but lack mechanistic studies .

Biological Activity

1-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea is a complex organic compound with potential therapeutic applications. This article discusses its biological activity, focusing on its pharmacological properties, mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C17H20FN5OS |

| Molecular Weight | 357.43 g/mol |

| IUPAC Name | 1-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea |

The structure features a thiophene ring and a pyrazole moiety, both of which are known to enhance biological activity due to their ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 1-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea. For instance, derivatives of pyrazole have shown significant cytotoxic effects against various cancer cell lines. A key study reported that compounds with similar structures exhibited IC50 values in the micromolar range against breast cancer (T47D) and colon cancer (HCT116) cell lines, suggesting that the compound may possess similar anticancer properties .

Antimicrobial Activity

Compounds containing thiophene and pyrazole rings have demonstrated antimicrobial activity. The presence of these functional groups is often correlated with enhanced efficacy against bacterial strains. For example, derivatives tested against Staphylococcus aureus and Escherichia coli showed promising results, indicating that 1-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea may also act as an effective antimicrobial agent .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Inhibition of Enzymatic Activity : The urea moiety may interact with specific enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Similar compounds have been shown to trigger apoptosis in cancer cells through mitochondrial pathways.

- Antimicrobial Mechanism : The thiophene ring may disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Synthesis

The synthesis of 1-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea typically involves several steps:

- Formation of the Pyrazole Ring : Starting materials undergo cyclization reactions.

- Substitution Reactions : The thiophene and benzyl groups are introduced via nucleophilic substitution.

- Final Urea Formation : The final step involves the reaction of the amine with isocyanates to yield the urea derivative.

Optimizing reaction conditions such as temperature and solvent choice is critical for improving yields and purity.

Case Studies

Several studies have explored the biological activity of structurally related compounds:

- Study on Anticancer Effects : A recent investigation into pyrazole derivatives revealed that modifications at the thiophene position significantly enhanced cytotoxicity against various cancer cell lines .

- Antimicrobial Screening : Another research effort screened a series of thiophene-containing compounds against a panel of bacterial strains, demonstrating that certain substitutions improved antibacterial activity compared to standard antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.